3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol
Overview
Description
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenol ring with a fluorine atom at the ortho position. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol typically involves the protection of the hydroxyl group of 2-fluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Fluorophenol+TBDMSClBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The TBDMS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include 3-[(tert-butyldimethylsilyl)oxy]-2-aminophenol or 3-[(tert-butyldimethylsilyl)oxy]-2-thiophenol.
Deprotection Reactions: The major product is 2-fluorophenol after the removal of the TBDMS group.
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms where phenolic substrates are involved.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for further functionalization of the phenol ring.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Tert-butyldimethylsilyl)oxy]propanal
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is unique due to the presence of both a fluorine atom and a TBDMS protecting group. The fluorine atom adds unique reactivity and properties, while the TBDMS group provides stability and protection during synthetic transformations. This combination makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8,14H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASWNLPFHFTONC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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